4,6-Dihydroxy-2-methylpyrimidine

Vue d'ensemble

Description

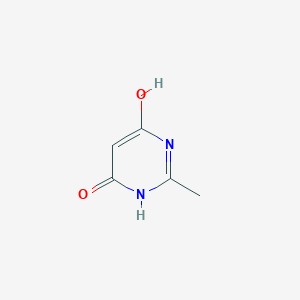

4,6-Dihydroxy-2-methylpyrimidine (CAS: 40497-30-1 or 1194-22-5) is a heterocyclic compound with the molecular formula C₅H₆N₂O₂. It is a white to pale-yellow crystalline solid with a high melting point (>300°C), indicative of strong intermolecular hydrogen bonding. The compound is synthesized via condensation of acetamidinium chloride and diethyl malonate under alkaline conditions, achieving yields up to 85.76% under optimized parameters. It serves as a critical precursor for synthesizing high-energy materials like FOX-7 (1,1-diamino-2,2-dinitroethylene), an insensitive explosive with performance comparable to RDX. Additionally, it finds applications in pharmaceuticals and agrochemicals due to its versatile reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,6-Dihydroxy-2-methylpyrimidine can be synthesized through the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction typically involves the following steps:

Condensation Reaction: Acetamidine hydrochloride and diethyl malonate are mixed in the presence of methoxide or ethoxide.

Cyclization: The mixture undergoes cyclization to form the pyrimidine ring.

Purification: The product is purified through recrystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Various alcohols and alkoxides can be used to study the effect of reaction periods and optimize the process .

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dihydroxy-2-methylpyrimidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted pyrimidine derivatives with different functional groups.

Applications De Recherche Scientifique

Overview

4,6-Dihydroxy-2-methylpyrimidine (DHMP) is a versatile compound with significant applications across various fields, including medicinal chemistry, industrial manufacturing, and explosives. This article delves into its scientific research applications, synthesis methods, and case studies that illustrate its utility.

Medicinal Chemistry

DHMP serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably:

- Anticancer Agents : It is a key precursor in the synthesis of Dasatinib, a drug approved for treating chronic myeloid leukemia .

- Antihypertensive Medications : DHMP is involved in the synthesis of moxonidine, which is used to manage high blood pressure. The synthesis process includes multiple steps such as nitration and chlorination .

Industrial Applications

In the industrial sector, DHMP finds applications in:

- Azo Dyes Production : It is utilized in the manufacturing of azo dyes, which are widely used in textiles.

- Chemical Synthesis : DHMP acts as a precursor for various chemical compounds, including 4,6-dichloro-2-methyl-pyrimidine, which has further applications in pharmaceuticals and agrochemicals .

Explosives

DHMP is significant in the explosives industry:

- Synthesis of High-Energy Materials : It can be nitrated to produce compounds like 1,1-diamino-2,2-dinitroethylene (FOX-7), a high explosive. The nitration process typically involves concentrated sulfuric and nitric acids .

Case Study 1: Anticancer Drug Development

Research demonstrated that DHMP's role as an intermediate in synthesizing Dasatinib not only highlights its importance in oncology but also emphasizes the need for efficient synthetic routes that minimize environmental impact. Studies have shown that optimizing the reaction conditions can lead to significant improvements in yield without compromising product quality .

Case Study 2: Azo Dyes Manufacturing

In industrial applications, DHMP's use in producing azo dyes has been extensively documented. The compound's ability to undergo various chemical transformations makes it a valuable asset in dye chemistry, contributing to the development of vibrant colors used in textiles and other materials.

Mécanisme D'action

The mechanism of action of 4,6-Dihydroxy-2-methylpyrimidine involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways. It can also interact with DNA, leading to changes in gene expression and cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Substituent Effects

4,6-Dihydroxypyrimidine (Unsubstituted Analog)

- Structure : Lacks the methyl group at position 2.

- Basicity : The absence of the electron-donating methyl group reduces basicity compared to 4,6-Dihydroxy-2-methylpyrimidine. Protonation occurs preferentially at the N3 atom in both compounds, but substituents influence equilibrium constants.

- Reactivity : Less reactive in nitration reactions critical for FOX-7 synthesis, as the methyl group in this compound stabilizes intermediates.

Barbituric Acid (2,4,6-Trihydroxypyrimidine)

- Structure : Contains an additional hydroxyl group at position 2.

- Physicochemical Properties : Lower melting point (~245°C) due to reduced symmetry and weaker hydrogen bonding compared to this compound.

- Applications : Primarily used in pharmaceuticals (e.g., sedatives), contrasting with this compound’s role in energetic materials.

4,6-Dihydroxy-2-(methylthio)pyrimidine

- Structure : Methylthio (-SMe) substituent replaces the methyl (-Me) group.

- Reactivity : The sulfur atom increases lipophilicity and alters nucleophilic substitution pathways. For example, reactions with chloro-substituted diphenylmethanes yield lower product quantities (e.g., 14% vs. quantitative yields for methyl-substituted analogs).

- Applications : Intermediate in herbicides (e.g., bispyribac), highlighting substituent-dependent utility.

Physicochemical Properties

Antibacterial and Antioxidant Activity

2,4-Diaryl-6-methyl-5-nitropyrimidines derived from this compound show significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with antioxidant properties comparable to vitamin C. Sulfur-containing analogs (e.g., methylthio derivatives) exhibit different bioactivity profiles due to altered electronic properties.

Thermal and Mechanical Stability

This compound-derived FOX-7 exhibits low sensitivity to impact and friction (impact sensitivity: >10 J), outperforming RDX. Its layered molecular packing with hydrogen bonds enhances stability. In contrast:

Activité Biologique

4,6-Dihydroxy-2-methylpyrimidine (DHMP) is a pyrimidine derivative recognized for its diverse biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of this compound

This compound is a biologically active compound that serves as a precursor to various pharmaceuticals, including anticancer and antihypertensive agents. Its structure allows for significant interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Target Interactions

The primary mechanism of action for DHMP involves its interaction with reactive oxygen species (ROS). By neutralizing these free radicals, DHMP helps prevent oxidative damage to cells, which is linked to various diseases, including cancer and inflammation.

Biochemical Pathways

DHMP plays a crucial role in several biochemical pathways:

- Antioxidant Activity : It scavenges free radicals, thereby protecting cellular components from oxidative stress.

- Enzyme Inhibition : DHMP has been shown to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in cholesterol metabolism .

Anticancer Activity

Research indicates that DHMP derivatives exhibit significant anticancer properties. For instance, it is utilized in the synthesis of Dasatinib, a drug approved for treating chronic myeloid leukemia (CML) . In vitro studies demonstrate that DHMP can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .

Antihypertensive Effects

The compound has been noted for its antihypertensive effects, which are attributed to its ability to relax vascular smooth muscle through the inhibition of calcium channels and modulation of nitric oxide pathways .

Case Studies and Experimental Findings

Several studies have explored the biological activities of DHMP and its derivatives:

- Antioxidant Studies : A study highlighted that DHMP significantly reduced lipid peroxidation levels in rat liver homogenates, demonstrating its potential as an antioxidant agent.

- Antimicrobial Activity : In vitro tests revealed that DHMP exhibits moderate antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : The brine shrimp lethality test indicated that DHMP has cytotoxic properties, which may be leveraged in developing anticancer therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-Dihydroxy-2-methylpyrimidine in laboratory settings?

- Methodological Answer : The compound can be synthesized via alkylation or condensation reactions. For example, analogous methods for derivatives involve reacting thiobarbituric acid with methylating agents (e.g., methyl iodide) in alkaline ethanol solutions, followed by controlled hydrolysis . While direct synthesis steps for this compound are not explicitly detailed in the evidence, similar approaches using sodium hydroxide and alcohol solvents are recommended, with reaction monitoring via HPLC to optimize yield and purity .

Q. How can researchers accurately characterize the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Confirming the melting point (>300°C) as a primary purity indicator .

- Spectroscopic Methods : NMR and IR spectroscopy to verify functional groups and hydrogen bonding patterns.

- Chromatography : HPLC to assess purity and detect byproducts, as demonstrated in derivative syntheses .

- Elemental Analysis : Matching experimental C, H, N, and O percentages with the theoretical formula (C5H6N2O2) .

Q. What are the optimal solubility conditions for this compound in various solvents?

- Methodological Answer : The compound is soluble in basic aqueous solutions (e.g., NaOH) due to deprotonation of hydroxyl groups but insoluble in oxidizing agents and non-polar solvents . For experimental use, prepare stock solutions in 0.1–1.0 M NaOH and dilute as needed. Avoid solvents like dichloromethane or hexane, which are incompatible .

Advanced Research Questions

Q. What are the key considerations in designing catalytic systems for the nitration of this compound to synthesize high-energy materials like FOX-7?

- Methodological Answer : Nitration requires careful control of reaction conditions:

- Catalyst Selection : Use mixed acids (HNO3/H2SO4) or milder nitrating agents to avoid over-nitration .

- Temperature and Time : Stepwise nitration at 0–5°C minimizes side reactions, with progress tracked via HPLC .

- Purification : Crystallization or column chromatography isolates FOX-7 from intermediates like 1,3,5,5-tetranitrohexahydropyrimidine .

Q. How can computational chemistry methods aid in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) can model:

- Electron Density : Identifying reactive sites for electrophilic substitution (e.g., nitration at the 5-position) .

- Thermodynamic Stability : Calculating bond dissociation energies to predict decomposition pathways under thermal stress .

- Solvent Effects : Simulating solvation in NaOH to guide dissolution strategies .

Q. What strategies are effective in resolving contradictions in reported physicochemical data (e.g., CAS registry numbers, melting points) for this compound?

- Methodological Answer : Address discrepancies (e.g., CAS 40497-30-1 vs. 1194-22-5) by:

- Multi-Source Validation : Cross-referencing peer-reviewed literature and supplier databases .

- Analytical Confirmation : Using XRD or mass spectrometry to confirm molecular identity and rule out isomerism .

- Historical Context : Noting that older studies may use outdated nomenclature or synthesis routes, leading to data variability .

Propriétés

IUPAC Name |

4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSGVKFIQZZFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193507 | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-22-5, 40497-30-1 | |

| Record name | 6-Hydroxy-2-methyl-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1194-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.